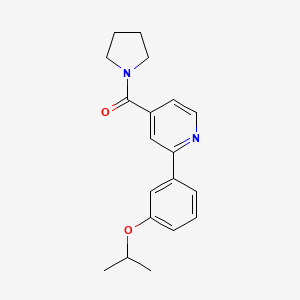![molecular formula C8H13N3O2S B5647444 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5647444.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTB belongs to the class of 1,3,4-thiadiazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activation of NF-κB, which plays a crucial role in the regulation of inflammation and immune responses. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to inhibit the activation of MAPK, which plays a crucial role in the regulation of cell proliferation and apoptosis. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to inhibit the activation of PI3K/Akt, which plays a crucial role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are the main causes of oxidative stress. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for lab experiments, including high purity, high yield, and easy synthesis method. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is also stable under various reaction conditions and can be easily analyzed by various analytical techniques such as NMR, HPLC, and MS. However, the main limitation of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is its limited solubility in water, which makes it difficult to use in aqueous solutions.
未来方向
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has several potential future directions, including the development of new anti-inflammatory, antioxidant, and anticancer drugs. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can also be used as a potential candidate for the development of new plant growth regulators and antimicrobial agents. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can also be used as a potential candidate for the development of new fluorescent materials. Further studies are needed to fully understand the mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide and its potential applications in various fields.
合成方法
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can be synthesized by reacting 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole with butyric anhydride in the presence of a catalyst such as triethylamine. The reaction proceeds smoothly under mild reaction conditions, and the yield of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is high. The purity of the synthesized compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学研究应用
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and multiple sclerosis. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to possess anticancer properties, which make it a potential candidate for the development of new anticancer drugs.
In agriculture, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess plant growth-promoting properties, which make it a potential candidate for the development of new plant growth regulators. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to possess antimicrobial properties, which make it a potential candidate for the development of new antimicrobial agents.
In material science, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess fluorescent properties, which make it a potential candidate for the development of new fluorescent materials.
属性
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-3-4-6(12)9-8-11-10-7(14-8)5-13-2/h3-5H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFRORMVLYBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide](/img/structure/B5647369.png)


amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5647389.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5647391.png)
![3,5-dimethyl-7-[3-(5-methyl-2-furyl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647393.png)
![4,5-dimethyl-6-[4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B5647396.png)

![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647423.png)

![N~3~-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5647450.png)
![2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5647463.png)
![6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5647473.png)
![N-benzyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5647479.png)